molecular formula C15H23N3O2 B2512703 N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide CAS No. 2411218-65-8

N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide

Cat. No.: B2512703
CAS No.: 2411218-65-8
M. Wt: 277.368
InChI Key: LSWSWBNTYJIHRD-UHFFFAOYSA-N
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Description

N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide is a complex organic compound that features a piperidine ring substituted with a dimethyl-oxazole moiety and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-14(19)16-9-13-5-7-18(8-6-13)10-15-17-11(2)12(3)20-15/h4,13H,1,5-10H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWSWBNTYJIHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCC(CC2)CNC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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